molecular formula C17H18N2O4S B5964758 N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide

N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B5964758
M. Wt: 346.4 g/mol
InChI Key: OLVOSMXQERWMPQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, also known as ENBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENBA is a thioacetamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide is not fully understood, but it has been suggested that N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide may exert its biological effects by inhibiting enzymes involved in cell division and DNA replication. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been reported to modulate the expression of various genes involved in cancer progression, including p53, Bcl-2, and cyclin D1.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has some limitations, including its relatively low stability and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for research on N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, including the development of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide-based therapeutics for cancer and other diseases, the elucidation of the mechanism of action of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide, and the optimization of the synthesis method for N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide. Additionally, further research is needed to investigate the potential side effects of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide and its interactions with other drugs.

Synthesis Methods

N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been synthesized using various methods, including the reaction of 2-ethoxybenzoyl chloride with 4-nitrobenzyl mercaptan in the presence of a base, and the reaction of 2-ethoxybenzaldehyde with 4-nitrobenzyl mercaptan in the presence of an acid catalyst. The synthesis of N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been achieved using a microwave-assisted method, which has been reported to provide higher yields and shorter reaction times.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been found to exhibit various biological activities, including anticancer, antimicrobial, and antifungal properties. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide has been reported to have antifungal activity against Candida albicans.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-2-23-16-6-4-3-5-15(16)18-17(20)12-24-11-13-7-9-14(10-8-13)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVOSMXQERWMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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